8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine
Description
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine ring. Its molecular formula is C₆H₄BrN₃, with an average molecular mass of 198.023 g/mol and a monoisotopic mass of 196.958859 g/mol . The bromine atom at position 8 and the methyl group at position 6 contribute to its unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s ChemSpider ID is 28467182, and its planar ring system (as observed in related triazolo[4,3-a]pyridines) allows for extensive conjugation, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
8-bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNJWYKFWODIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=NN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with brominated acetic acid derivatives, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine is primarily explored for its potential as a therapeutic agent. Key areas of research include:
- Enzyme Inhibition : This compound has been studied as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways. The inhibition of these enzymes can modulate immune responses and inflammation, making it a candidate for treating autoimmune diseases and certain cancers.
Biological Studies
The compound's biological activity is attributed to its interaction with various molecular targets:
- Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, compounds derived from it have shown inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like diclofenac.
- Cancer Therapy : A study demonstrated that modifications to the triazolo-pyridine framework could enhance selectivity and potency against specific cancer targets (e.g., ALK5), suggesting its potential in cancer therapeutics.
Industrial Applications
While specific industrial applications are less documented, the synthesis methods for this compound are scalable for larger production. Its broad substrate scope makes it suitable for various chemical transformations required in industrial settings.
Case Studies
Several case studies highlight the compound's potential applications:
- Cancer Therapy : A study focused on synthesizing imidazole derivatives incorporating the triazolo-pyridine framework demonstrated enhanced selectivity against ALK5 compared to other compounds. This suggests that structural modifications can lead to more effective cancer therapies.
- Inflammation Models : In vivo studies have shown that derivatives of this compound exhibit varying degrees of anti-inflammatory activity. Certain derivatives were reported to inhibit COX-2 effectively.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) enhance hydrophobic interactions in biological systems. For example, 8-bromo-6-methyl derivatives show higher membrane permeability than 8-chloro analogues .
- Methyl vs. Cyclopropyl : The methyl group at position 6 in the target compound provides steric hindrance, while cyclopropyl substituents (e.g., in 6-bromo-3-cyclopropyl derivatives) enhance metabolic stability by resisting oxidative degradation .
- Trifluoromethyl Groups : The introduction of CF₃ (as in 8-bromo-2-chloro-6-CF₃ derivatives) significantly increases electronegativity, improving binding to fungal cytochrome P450 enzymes .
Planarity and Conjugation :
X-ray crystallography studies of [1,2,4]triazolo[4,3-a]pyridines reveal a planar fused-ring system with extended conjugation (C8–N9 bond length: ~1.35 Å). This planarity facilitates π-π stacking interactions in receptor binding, as seen in mGluR2 modulators .
Antifungal Activity:
- This compound: Limited direct data, but related brominated triazolopyridines exhibit moderate antifungal activity against Fusarium oxysporum (IC₅₀: ~50 μg/mL) .
- 8-Chloro-3-(2,6-difluorobenzyl)sulfonyl derivatives : Superior activity against Helminthosporium maydis (IC₅₀: 76.4%) due to sulfonyl groups enhancing target affinity .
- Piperidin-1-ylsulfonyl derivatives : High yield (81–94%) and activity against Plasmodium falciparum (antimalarial IC₅₀: <1 μM), attributed to sulfonamide moieties improving solubility .
Receptor Modulation:
- mGluR2 Positive Allosteric Modulators : Patent WO 2015032790 highlights triazolo[4,3-a]pyridines with 8-alkoxy groups as potent modulators (EC₅₀: 10–100 nM). Bromine at position 8 may reduce efficacy compared to alkoxy groups but improves pharmacokinetic stability .
Biological Activity
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. Its unique structural features, including a bromine atom at the 8th position and a methyl group at the 6th position of the triazole ring, contribute to its biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.05 g/mol
- CAS Number : 1260769-17-2
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. Notably, it has been shown to inhibit specific kinases, which are critical in cellular signaling pathways. This inhibition can lead to altered cellular responses and may induce apoptosis in certain cell types by activating specific signaling cascades.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of triazolopyridines showed superior activity against Chlamydia compared to conventional antibiotics like spectinomycin and penicillin. The compounds were effective at lower concentrations, indicating their potential as selective antimicrobial agents .
Anticancer Properties
This compound has been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of various human tumor cell lines such as HeLa and HCT116. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play pivotal roles in cell cycle regulation. For example, related compounds have demonstrated IC50 values as low as 0.36 µM against CDK2, suggesting strong potential for development as anticancer therapeutics .
Study on Antichlamydial Activity
In a controlled study, researchers synthesized various derivatives based on the triazolopyridine scaffold and assessed their activity against Chlamydia. The results indicated that these compounds could significantly reduce bacterial inclusion sizes without exhibiting cytotoxic effects on host cells. This highlights their potential as safe therapeutic options for treating infections caused by this pathogen .
Evaluation of Anticancer Efficacy
Another study focused on evaluating the efficacy of this compound in human cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth and induced apoptosis through activation of caspase pathways. This suggests its mechanism may involve both direct cytotoxic effects and modulation of apoptotic signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Basic: What are common synthetic routes for 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine?
The synthesis typically involves cyclocondensation of substituted pyridine precursors with hydrazine derivatives under controlled conditions. For example, Scheme 3 in outlines methods for nitro-substituted triazolopyridines using acetonitrile (CH₃CN) as a solvent at 60°C or reflux, with yields monitored via ³¹P NMR spectroscopy. Bromination can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF, while methyl groups are introduced through alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
Advanced: How do reaction conditions (temperature, solvent) influence the regioselectivity of bromination in triazolopyridine derivatives?
Regioselectivity is highly solvent- and temperature-dependent. For instance, bromination in DMF at 80°C favors substitution at the 8-position due to electron-donating effects of the methyl group at C6, as observed in NMR data for similar compounds ( ). Polar aprotic solvents stabilize transition states for electrophilic attack, while elevated temperatures reduce kinetic control, favoring thermodynamically stable products. Contrasting yields (62–83%) in highlight the impact of substituent electronic effects on reaction pathways .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and carbons (δ 110–150 ppm) confirm ring fusion and substituent positions ( ).
- IR Spectroscopy : Absorbances near 1600 cm⁻¹ (C=N stretching) and 750 cm⁻¹ (C-Br) validate the triazole and bromine moieties ().
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 227 for C₇H₆BrN₃) verify the molecular formula .
Advanced: How can crystallographic data resolve ambiguities in substituent positioning for triazolopyridine derivatives?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry. For example, includes CCDC files (e.g., 1876881) showing bond lengths and angles that distinguish between [1,2,4]triazolo[4,3-a]pyridine and isomeric forms. Discrepancies in reported melting points (e.g., 251–299°C in ) may arise from polymorphism, which SC-XRD can clarify by analyzing crystal packing .
Basic: What safety protocols are recommended when handling this compound?
- PPE : Wear chemical safety goggles, nitrile gloves, and flame-retardant lab coats.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced: How can computational modeling predict the bioactivity of bromo-methyl triazolopyridines?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity to targets like adenosine receptors. shows that 6-(3-bromophenyl) derivatives exhibit potent A₁/A₂A receptor antagonism (IC₅₀ < 100 nM). Molecular docking studies correlate bromine’s electronegativity with enhanced π-π stacking in receptor pockets, validated by in vitro assays .
Basic: What are common functionalization strategies for this compound?
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups at C8.
- Nucleophilic Substitution : Replace bromine with amines or thiols using Pd catalysis.
- Phosphonation : describes phosphonate synthesis via 5-exo-dig cyclization, yielding derivatives with modified electronic profiles .
Advanced: How do steric and electronic effects of methyl and bromo substituents influence reaction kinetics?
The methyl group at C6 exerts steric hindrance, slowing electrophilic substitution at adjacent positions. Bromine’s electron-withdrawing nature deactivates the ring, requiring harsher conditions (e.g., higher temps or Lewis acids). shows that electron-deficient aryl substituents (e.g., nitro groups) reduce yields (68–72%) compared to electron-rich analogs (83%) due to competing side reactions .
Basic: What chromatographic methods are optimal for purifying triazolopyridine derivatives?
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for baseline separation.
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar byproducts, as in ’s purity data (>97% by GC/HPLC) .
Advanced: How can isotopic labeling (e.g., ²H, ¹³C) elucidate metabolic pathways of bromo-methyl triazolopyridines?
Deuterium labeling at the methyl group (CD₃) tracks metabolic stability via LC-MS. ¹³C-labeled bromine aids in identifying oxidative metabolites (e.g., hydroxylation at C8) in hepatocyte incubations. ’s bioactivity data suggest hepatic CYP3A4 involvement, which isotopic studies can confirm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
